2-ethyl-5-(5-fluoro-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
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Overview
Description
2-ethyl-5-(5-fluoro-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[94003,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one is a complex organic compound that features a unique combination of indole and tetrazatricyclo structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5-(5-fluoro-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The fluorination of the indole ring can be achieved using electrophilic fluorinating agents such as Selectfluor .
The tetrazatricyclo structure is then introduced through a series of cyclization reactions. The final step involves the coupling of the indole and tetrazatricyclo moieties under controlled conditions, often using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-5-(5-fluoro-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one undergoes various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophilic fluorinating agents like Selectfluor.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
2-ethyl-5-(5-fluoro-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-ethyl-5-(5-fluoro-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors, including serotonin receptors, which can modulate neurotransmitter activity . The tetrazatricyclo structure may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-1H-indole-3-carboxylic acid: Shares the indole structure but lacks the tetrazatricyclo moiety.
2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one: Lacks the indole moiety.
Uniqueness
2-ethyl-5-(5-fluoro-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one is unique due to the combination of the indole and tetrazatricyclo structures, which may confer enhanced biological activity and specificity .
Properties
CAS No. |
192189-27-8 |
---|---|
Molecular Formula |
C22H18FN5O |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-ethyl-5-(5-fluoro-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
InChI |
InChI=1S/C22H18FN5O/c1-3-28-20-14(5-4-10-24-20)22(29)27(2)19-9-8-18(26-21(19)28)16-12-25-17-7-6-13(23)11-15(16)17/h4-12,25H,3H2,1-2H3 |
InChI Key |
CTZQRKLSJGUVRV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C(=O)N(C3=C1N=C(C=C3)C4=CNC5=C4C=C(C=C5)F)C |
Origin of Product |
United States |
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